molecular formula C12H15BrN2O B1600079 N-(4-bromophenyl)piperidine-4-carboxamide CAS No. 883106-57-8

N-(4-bromophenyl)piperidine-4-carboxamide

Cat. No. B1600079
CAS RN: 883106-57-8
M. Wt: 283.16 g/mol
InChI Key: ZEIHWXAWUVDDRI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)piperidine-4-carboxamide, commonly known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperidine derivative that is structurally similar to other compounds such as ketamine and phencyclidine. BPC has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

PET Radiotracer Development

  • Synthesis of PET Radiotracers : N-(4-bromophenyl)piperidine-4-carboxamide derivatives have been used in the synthesis of novel PET radiotracers for studying cannabinoid receptors in the brain. These radiotracers are synthesized using nucleophilic fluorination, showing potential for detailed brain imaging and receptor studies (Katoch-Rouse & Horti, 2003), (Fan et al., 2006).

Anti-Angiogenic and DNA Cleavage Properties

  • Novel Piperidine Derivatives for Cancer Research : this compound derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents, affecting both angiogenesis and cytotoxic effects on cancer cells (Kambappa et al., 2017).

Inhibitor Development for Various Receptors and Enzymes

  • Soluble Epoxide Hydrolase Inhibitors : These compounds have been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. They exhibit good oral exposure and are considered for in vivo disease model studies (Thalji et al., 2013).
  • CCR5 Antagonist for HIV-1 : Piperidine-4-carboxamide derivatives have been developed as potent antagonists of the CCR5 receptor, showing significant potential in inhibiting HIV-1 replication (Imamura et al., 2006).

Microglia Imaging for Neuroinflammation

  • Targeting CSF1R for Microglia Imaging : this compound analogs are used for PET imaging of microglia by targeting CSF1R. This aids in studying neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).

Antiproliferative and Tubulin Inhibitor Properties

  • New Tubulin Inhibitor Chemotype : These derivatives have been identified as a new class of tubulin inhibitors with antiproliferative properties, confirming their role in cancer therapy (Krasavin et al., 2014).

Anti-Acetylcholinesterase Activity

  • Synthesis of Anti-Acetylcholinesterase Derivatives : Derivatives of this compound have shown promising results as potent inhibitors of acetylcholinesterase, an enzyme linked to dementia and Alzheimer's disease (Sugimoto et al., 1990).

properties

IUPAC Name

N-(4-bromophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHWXAWUVDDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472501
Record name N-(4-bromophenyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883106-57-8
Record name N-(4-Bromophenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromophenyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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